

# A Technical Guide to 2-Bromo-4,6-dimethylpyridine: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: **2-Bromo-4,6-dimethylpyridine**

Cat. No.: **B109062**

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## Abstract

**2-Bromo-4,6-dimethylpyridine** is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern—a reactive bromine atom at the 2-position and two methyl groups on the pyridine core—provides a valuable scaffold for constructing complex, biologically active molecules. This guide details the nomenclature, physicochemical properties, synthesis, and characteristic reactivity of this compound. A particular focus is placed on its application in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. A validated, step-by-step protocol for a Suzuki-Miyaura coupling is provided to illustrate its practical utility for researchers, scientists, and drug development professionals.

## Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. **2-Bromo-4,6-dimethylpyridine** is unambiguously defined by the following identifiers.

- IUPAC Name: **2-bromo-4,6-dimethylpyridine**[\[1\]](#)[\[2\]](#)
- Common Synonyms: 2-Bromo-4,6-lutidine[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- CAS Number: 4926-26-5[\[2\]](#)[\[3\]](#)

- Molecular Formula: C<sub>7</sub>H<sub>8</sub>BrN[2][3]
- SMILES: CC1=CC(=NC(=C1)Br)C[1]
- InChIKey: IRTOCXBLUOPRFT-UHFFFAOYSA-N[1][2]

The term "lutidine" is a common, non-systematic name for dimethylpyridine isomers. In this case, "4,6-lutidine" refers to the positions of the two methyl groups, and the "2-Bromo" prefix specifies the location of the bromine atom.

## Physicochemical Properties

Understanding the physical properties of a reagent is critical for experimental design, handling, and storage. The key properties of **2-Bromo-4,6-dimethylpyridine** are summarized below.

Property	Value	Source(s)
Molecular Weight	186.05 g/mol	[2][3]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	68 °C at 0.8 mmHg	[3][7]
Density	1.42 g/cm <sup>3</sup>	[3]
Refractive Index (n <sub>20D</sub> )	1.55	[3]
Storage Conditions	Store at 2 - 8 °C	[3]

## Synthesis and Reactivity Profile

### Synthesis via Sandmeyer-type Reaction

The most prevalent and efficient synthesis of **2-Bromo-4,6-dimethylpyridine** is achieved through a Sandmeyer-type diazotization reaction starting from 2-amino-4,6-dimethylpyridine.[7][8] This well-established method involves three key stages:

- Diazonium Salt Formation: 2-amino-4,6-dimethylpyridine is treated with hydrobromic acid (HBr) and bromine, followed by the slow, low-temperature addition of an aqueous solution of

sodium nitrite ( $\text{NaNO}_2$ ).<sup>[7]</sup> This *in situ* process converts the primary amino group into an intermediate diazonium salt.

- **Bromide Displacement:** The diazonium group is an excellent leaving group ( $\text{N}_2$ ) and is subsequently displaced by a bromide ion from the reaction medium.
- **Workup and Purification:** The reaction mixture is neutralized with a strong base (e.g.,  $\text{NaOH}$ ), and the product is extracted with an organic solvent.<sup>[7]</sup> Purification is typically achieved by distillation or column chromatography to yield the final product.<sup>[7]</sup>

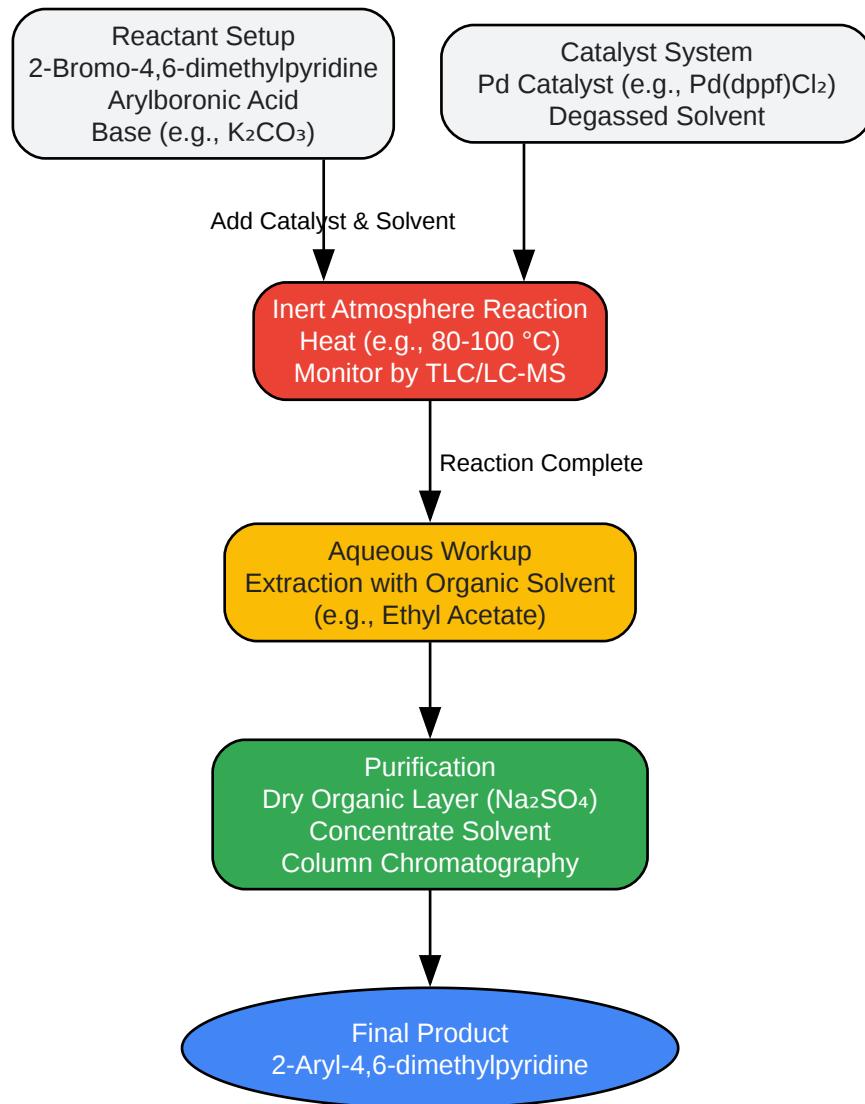
## Core Reactivity

The chemical behavior of **2-Bromo-4,6-dimethylpyridine** is dominated by the carbon-bromine bond at the C2 position. The pyridine ring is electron-deficient, which activates this position for two primary classes of reactions, making it an invaluable synthetic intermediate.<sup>[3][9]</sup>

- **Nucleophilic Aromatic Substitution (SNAr):** The electron-withdrawing nature of the ring nitrogen facilitates the displacement of the bromide by strong nucleophiles.
- **Transition-Metal-Catalyzed Cross-Coupling:** This is the most powerful and widely used application of **2-Bromo-4,6-dimethylpyridine**.<sup>[3][9]</sup> The C-Br bond serves as a versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds using catalysts, most commonly based on palladium.<sup>[9]</sup> These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry.<sup>[9]</sup>

The diagram below illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a process central to the construction of biaryl structures prevalent in pharmaceuticals.

## General Workflow for Suzuki-Miyaura Cross-Coupling

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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

## Applications in Research and Drug Development

**2-Bromo-4,6-dimethylpyridine** is not merely a laboratory curiosity; it is a key building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.<sup>[3]</sup> The dimethylpyridine core is a "privileged scaffold," meaning it is a structural motif frequently found in successful drugs.

- Pharmaceutical Synthesis: This compound is a vital intermediate for creating novel compounds with potential therapeutic effects, including anti-inflammatory and analgesic agents.[3] Its utility is demonstrated in the synthesis of antagonists for the CCR5 receptor, a target relevant to HIV therapy.[7]
- Kinase Inhibitor Development: The aminopyridine scaffold, often accessed via functionalization of bromopyridines, is a well-established framework for designing kinase inhibitors.[10] These inhibitors target enzymes like p38 MAP kinase, which are implicated in inflammatory diseases.[10]
- Agrochemicals: It serves in the formulation of pesticides, herbicides, and fungicides, contributing to crop protection and improved agricultural yields.[3]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-Bromo-4,6-dimethylpyridine** with a generic arylboronic acid. Optimization may be required for specific substrates.

Objective: To synthesize a 2-aryl-4,6-dimethylpyridine derivative.

Materials:

- **2-Bromo-4,6-dimethylpyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , 3 mol%)[11]
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 equiv)[11]
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[11]
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

### Procedure:

- Reaction Setup: To a dry Schlenk flask, add **2-Bromo-4,6-dimethylpyridine**, the arylboronic acid, the base, and the palladium catalyst.[11]
  - Expert Insight: The choice of base is crucial. Carbonates like  $K_2CO_3$  are standard, but for less reactive partners, a stronger base like  $Cs_2CO_3$  may improve yields.
- Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[11][12]
- Solvent Addition: Add the degassed solvent mixture via syringe. The reaction is typically run at a concentration of 0.1–0.5 M with respect to the starting bromide.[11]
  - Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15–20 minutes) is a critical step to prevent catalyst oxidation and ensure a successful reaction.
- Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[12]
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4–24 hours.[12][13]
- Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11][12]
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 2-aryl-4,6-dimethylpyridine.[11][12]

## Safety and Handling

**2-Bromo-4,6-dimethylpyridine** is classified as a skin and eye irritant.[1]

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

- Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[1\]](#)

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

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